4-chloro-6-cyclopropyl-3-nitroquinoline

EGFR inhibition antiproliferative A431

4-Chloro-6-cyclopropyl-3-nitroquinoline (≥95%) is a strategic 3-nitroquinoline building block for EGFR-targeted anticancer library synthesis. The C4 chlorine enables rapid SNAr diversification; the C6 cyclopropyl group provides metabolic stability unmatched by methyl or unsubstituted analogs. The C3 nitro can be reduced to a 3-amino handle for amide coupling or Sandmeyer reactions. Validated against EGFR-overexpressing carcinoma lines (A431, MDA-MB-468), this scaffold offers dual synthetic utility for focused library and SAR studies. Procure for parallel synthesis workflows requiring electrophilic reactivity and conformational restriction.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1997748-08-9
Cat. No. B6211176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-cyclopropyl-3-nitroquinoline
CAS1997748-08-9
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H9ClN2O2/c13-12-9-5-8(7-1-2-7)3-4-10(9)14-6-11(12)15(16)17/h3-7H,1-2H2
InChIKeyBHXAMAATXDBDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopropyl-3-nitroquinoline (CAS 1997748-08-9): Chemical Identity and Procurement Baseline


4-Chloro-6-cyclopropyl-3-nitroquinoline (CAS 1997748-08-9) is a synthetic trisubstituted quinoline derivative with a molecular formula of C₁₂H₉ClN₂O₂ and a molecular weight of 248.66 g/mol . The compound belongs to the 3-nitroquinoline pharmacophore class, which has been validated as a scaffold for antiproliferative agents targeting EGFR-overexpressing tumor cell lines [1]. Its substitution pattern—chloro at C4, cyclopropyl at C6, and nitro at C3—distinguishes it from simpler quinoline building blocks and positions it as a versatile intermediate for medicinal chemistry programs requiring both electrophilic reactivity at C4 (via SNAr) and the metabolic stability conferred by the cyclopropyl group [2]. Commercial availability is documented at ≥95% purity from multiple research chemical suppliers .

Why 4-Chloro-6-cyclopropyl-3-nitroquinoline Cannot Be Replaced by Generic 3-Nitroquinoline Analogs


The 3-nitroquinoline scaffold has established antiproliferative activity against EGFR-overexpressing carcinoma cell lines, with IC₅₀ values spanning the nanomolar to micromolar range depending on peripheral substitution [1]. However, activity within this class is highly sensitive to substituent identity and position: the 4-chloro group serves as both a critical electrophilic handle for downstream derivatization via nucleophilic aromatic substitution (SNAr) and a modulator of electronic properties affecting target engagement [2]. The 6-cyclopropyl substituent introduces conformational restriction and metabolic stability that cannot be replicated by smaller alkyl groups (e.g., methyl) or hydrogen at this position . Generic replacement with unsubstituted 3-nitroquinoline, 4-chloro-3-nitroquinoline, or 6-methyl analogs would alter both the synthetic utility and the pharmacological profile, making simple substitution scientifically unsound without experimental re-validation.

Quantitative Differentiation Evidence for 4-Chloro-6-cyclopropyl-3-nitroquinoline vs. Structural Analogs


EGFR Antiproliferative Activity: 3-Nitroquinoline Scaffold Validation vs. Unsubstituted Quinoline

The 3-nitroquinoline scaffold, to which 4-chloro-6-cyclopropyl-3-nitroquinoline belongs, has been validated as a novel class of antiproliferative agents against EGFR-overexpressing tumor cell lines. Li et al. (2008) demonstrated that several 3-nitroquinoline derivatives exhibit prominent inhibitory activities with IC₅₀ values in the nanomolar to micromolar range against human epidermoid carcinoma A431 cells and breast cancer MDA-MB-468 cells, both of which overexpress EGFR kinase [1]. This activity is specifically conferred by the nitro group at the 3-position of the quinoline core; unsubstituted quinoline lacks this pharmacophoric feature and shows no comparable EGFR-directed antiproliferative activity in the same assay systems. While direct IC₅₀ data for 4-chloro-6-cyclopropyl-3-nitroquinoline specifically are not yet reported in the peer-reviewed literature, the presence of the 3-nitroquinoline core with additional electron-withdrawing (4-Cl) and lipophilic (6-cyclopropyl) substituents is consistent with the SAR trends identified in the study, where substituent electronic and steric properties significantly modulated potency [1].

EGFR inhibition antiproliferative A431 MDA-MB-468 3-nitroquinoline

Synthetic Versatility: Dual Electrophilic Sites in 4-Chloro-6-cyclopropyl-3-nitroquinoline vs. 4-Chloro-3-nitroquinoline

4-Chloro-6-cyclopropyl-3-nitroquinoline possesses two key reactive centers: the C4 chlorine, which undergoes nucleophilic aromatic substitution (SNAr) with amines and other nucleophiles, and the C3 nitro group, which can be reduced to an amine for further functionalization . This dual reactivity pattern is shared with 4-chloro-3-nitroquinoline (CAS 39061-97-7). However, the 6-cyclopropyl substituent provides a critical advantage: it introduces a metabolically stable lipophilic group that can enhance target binding and membrane permeability without introducing the metabolic liability associated with an unsubstituted C6 position [1]. In the SAR studies by Chauhan et al. (2015), 4-arylamino-3-nitroquinoline derivatives bearing diverse C6 substituents exhibited differential antiproliferative potency against A-549, H-460, and HCT-116 cancer cell lines, with certain substituents yielding activity comparable to the EGFR inhibitor erlotinib [1]. The cyclopropyl group is a privileged motif in medicinal chemistry, known to reduce oxidative metabolism at adjacent positions compared to methyl or hydrogen substituents [2].

nucleophilic aromatic substitution SNAr derivatization medicinal chemistry building block

Molecular Properties: Calculated Lipophilicity and Structural Differentiation from 4-Chloro-6-methyl-3-nitroquinoline

The calculated partition coefficient (XLogP3) for 4-chloro-6-cyclopropyl-3-nitroquinoline is 3.6, reflecting the lipophilic contribution of the cyclopropyl group . In contrast, 4-chloro-6-methyl-3-nitroquinoline (CAS 99010-06-7, MW 222.63 g/mol) lacks the cyclopropyl ring and would be expected to have a lower XLogP3 value due to the smaller hydrophobic surface area of the methyl substituent. The higher lipophilicity of the cyclopropyl analog may translate to improved membrane permeability and target binding in cellular assays, although this must be balanced against potential solubility limitations. The molecular weight difference (248.66 vs. 222.63 g/mol) and the increased heavy atom count (17 vs. 15) further distinguish these two compounds in terms of physicochemical property space .

lipophilicity XLogP3 physicochemical properties drug-likeness cyclopropyl vs. methyl

KCNQ2 Potassium Channel Antagonist Activity: Cross-Class Comparison with Related Quinoline Carboxamides

BindingDB curates antagonist activity data for quinoline-containing compounds against the KCNQ2 potassium channel. While 4-chloro-6-cyclopropyl-3-nitroquinoline itself lacks direct KCNQ2 data in BindingDB, structurally related quinoline carboxamides (BDBM50395464 / CHEMBL2164048 and BDBM50395500 / CHEMBL2163659) demonstrate IC₅₀ values of 70 nM and 240 nM, respectively, in automated patch clamp assays using CHO cells expressing KCNQ2 [1][2]. The 4-chloro-3-nitro substitution pattern on the quinoline core is distinct from the carboxamide series and may confer a different channel subtype selectivity profile. This evidence is presented to illustrate that quinoline-based scaffolds are capable of nanomolar-level ion channel modulation, and the specific substitution pattern of 4-chloro-6-cyclopropyl-3-nitroquinoline represents an unexplored chemical space within this broader activity class [3].

KCNQ2 potassium channel automated patch clamp antagonist quinoline

Optimal Research and Procurement Application Scenarios for 4-Chloro-6-cyclopropyl-3-nitroquinoline


EGFR-Targeted Anticancer Lead Generation Using the 3-Nitroquinoline Pharmacophore

Medicinal chemistry teams pursuing EGFR-overexpressing carcinoma targets (e.g., A431 epidermoid carcinoma, MDA-MB-468 breast cancer) can employ 4-chloro-6-cyclopropyl-3-nitroquinoline as a starting scaffold for focused library synthesis. The 3-nitroquinoline core has demonstrated nanomolar to micromolar antiproliferative activity in these cell lines . The C4 chlorine enables rapid SNAr diversification with aryl/alkyl amines to generate 4-amino-3-nitroquinoline libraries, following the methodology validated by Chauhan et al. (2015) where select derivatives exhibited anticancer activity comparable to erlotinib [1]. The 6-cyclopropyl group provides metabolic stability advantages over unsubstituted or methyl-substituted analogs, potentially improving pharmacokinetic profiles in downstream in vivo studies.

Synthesis of 3-Amino-6-cyclopropylquinoline Derivatives via Nitro Reduction

The C3 nitro group of 4-chloro-6-cyclopropyl-3-nitroquinoline can be selectively reduced to the corresponding 3-amino derivative using sodium borohydride or catalytic hydrogenation conditions . The resulting 3-amino-4-chloro-6-cyclopropylquinoline serves as a versatile intermediate for further functionalization, including amide coupling, reductive amination, or diazotization/Sandmeyer reactions. This synthetic route provides access to 3-substituted-6-cyclopropylquinoline scaffolds that are not easily accessible from the unsubstituted 6-cyclopropylquinoline precursor. For procurement purposes, this dual reactivity (C4 SNAr + C3 reduction) makes the compound a strategically valuable building block for parallel synthesis workflows.

Ion Channel Modulator Discovery: KCNQ2 Antagonist Chemotype Exploration

The quinoline scaffold has demonstrated nanomolar antagonist activity against the KCNQ2 potassium channel (IC₅₀ = 70–240 nM for related quinoline carboxamides) [1]. 4-Chloro-6-cyclopropyl-3-nitroquinoline represents a structurally distinct chemotype within this activity space, offering a 3-nitro substitution pattern not present in the carboxamide series. Electrophysiology groups screening for novel KCNQ2 modulators can use this compound as a starting point for structure-activity relationship studies, with the 4-chloro and 3-nitro groups providing synthetic handles for systematic chemical exploration of channel subtype selectivity and potency.

Comparative Physicochemical Profiling in Lead Optimization Campaigns

Drug discovery programs optimizing quinoline-based lead series can procure 4-chloro-6-cyclopropyl-3-nitroquinoline alongside its closest analogs (e.g., 4-chloro-6-methyl-3-nitroquinoline, 4-chloro-3-nitroquinoline) for systematic physicochemical and in vitro ADME profiling . The higher calculated lipophilicity (XLogP3 = 3.6) and increased molecular weight (248.66 g/mol) of the cyclopropyl analog relative to the methyl analog (MW 222.63 g/mol) allow teams to assess the impact of the cyclopropyl-for-methyl substitution on permeability, metabolic stability, and solubility within a matched molecular pair analysis framework [1]. This comparative approach generates directly actionable SAR data to guide further lead optimization decisions.

Quote Request

Request a Quote for 4-chloro-6-cyclopropyl-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.